molecular formula C12H21NO B13345502 1-(Furan-2-yl)octan-1-amine

1-(Furan-2-yl)octan-1-amine

Cat. No.: B13345502
M. Wt: 195.30 g/mol
InChI Key: GDTWUWOSGLBRHW-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)octan-1-amine is an aliphatic amine featuring an eight-carbon (octyl) chain attached to a furan-2-yl substituent via the primary amine group. Furan-derived amines are valued in organic synthesis, pharmaceuticals, and materials science due to their aromatic heterocyclic structure, which imparts unique electronic and steric properties. The octyl chain likely enhances hydrophobicity, influencing solubility and interaction with biological targets or polymeric matrices .

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-(furan-2-yl)octan-1-amine

InChI

InChI=1S/C12H21NO/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12/h7,9-11H,2-6,8,13H2,1H3

InChI Key

GDTWUWOSGLBRHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC=CO1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)octan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-furylmagnesium bromide with octanenitrile, followed by reduction of the resulting imine. This method typically requires the use of a Grignard reagent and a reducing agent such as lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process may be scaled up to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)octan-1-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives, depending on the reagent used.

Scientific Research Applications

1-(Furan-2-yl)octan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)octan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The furan ring can participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(Furan-2-yl)octan-1-amine with analogous furan-containing amines, highlighting structural variations, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) pKa Applications References
This compound* C₁₂H₂₁NO ~195.3 (estimated) Octyl chain, primary amine Not reported ~9.5 (est.) Organic synthesis, surfactants N/A
1-(Furan-2-yl)-2-methylpropan-1-amine C₈H₁₃NO 139.19 Branched methyl group 68–69 (9 Torr) 9.66 Pharmaceutical intermediates
(1R)-1-(Furan-2-yl)propan-1-amine C₇H₁₁NO 125.17 Chiral center, propyl chain Not reported Not reported Chiral building blocks
1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate C₁₂H₁₅N₃O₆S 329.33 Oxadiazole ring, methylthio group Not reported Not reported Medicinal chemistry (bioactive agents)
1-(Furan-2-yl)ethylamine C₁₁H₁₇NO₂ 195.26 Tetrahydrofuran (oxolane) moiety Not reported Not reported Ligands in catalysis

*Estimated properties based on structural analogs.

Key Observations:

Chain Length and Hydrophobicity : The octyl chain in this compound increases molecular weight and hydrophobicity compared to shorter-chain analogs like 1-(Furan-2-yl)propan-1-amine. This may enhance its utility in lipid-soluble applications (e.g., surfactants or drug delivery systems) .

Stereochemistry : Chiral analogs (e.g., (1R)-1-(Furan-2-yl)propan-1-amine) highlight the importance of stereochemistry in biological activity, suggesting that the target compound’s enantiomeric form (if applicable) could influence its pharmacological profile .

Biological Activity

1-(Furan-2-yl)octan-1-amine is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and agricultural sciences. This article explores its biological activity, synthesizing data from diverse studies, including case studies and research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

Molecular Formula C11H15NO\text{Molecular Formula C}_{11}\text{H}_{15}\text{N}O

Its structure features a furan ring attached to an octan-1-amine chain, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related furan derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study:
A study investigated the antimicrobial efficacy of furan derivatives, revealing that certain structural modifications, such as the addition of alkyl chains, enhanced their activity against Gram-positive bacteria. This suggests that this compound may also possess similar properties due to its unique structure .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds with furan moieties have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings:
In vitro studies demonstrated that furan-containing compounds reduced the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests a promising role for this compound in developing anti-inflammatory agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial metabolism or inflammatory pathways.
  • Receptor Interaction: It could bind to receptors that modulate immune responses or pain pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundFuran derivativeAntimicrobial, Anti-inflammatory
2-(Furyl)-ethylamineFuran derivativeAntimicrobial
5-MethylfuranFuran derivativeAnti-inflammatory

This table illustrates how structural variations among furan derivatives can influence their biological activities.

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